2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957457
InChI: InChI=1S/C20H26BrN3O2/c1-14(2)5-4-6-15(3)22-19(25)13-24-20(26)12-11-18(23-24)16-7-9-17(21)10-8-16/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C20H26BrN3O2
Molecular Weight: 420.3 g/mol

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide

CAS No.:

Cat. No.: VC14957457

Molecular Formula: C20H26BrN3O2

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide -

Specification

Molecular Formula C20H26BrN3O2
Molecular Weight 420.3 g/mol
IUPAC Name 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide
Standard InChI InChI=1S/C20H26BrN3O2/c1-14(2)5-4-6-15(3)22-19(25)13-24-20(26)12-11-18(23-24)16-7-9-17(21)10-8-16/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,25)
Standard InChI Key QAAQEOJTPCGTBY-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br

Introduction

Chemical Characterization and Structural Insights

Molecular Architecture and Physicochemical Properties

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide features a pyridazinone ring system substituted at the 3-position with a 4-bromophenyl group. The acetamide side chain is attached to the pyridazinone nitrogen, terminating in a 6-methylheptan-2-yl group. Key physicochemical parameters include a logP value of 4.24, indicating moderate lipophilicity, and a polar surface area of 51.7 Ų, suggesting balanced solubility characteristics. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, enabling potential interactions with biological nucleophiles such as cysteine residues in target proteins .

Table 1: Molecular Properties of 2-(3-(4-Bromophenyl)-6-Oxopyridazin-1(6H)-yl)-N-(6-Methylheptan-2-yl)Acetamide

PropertyValue
Molecular FormulaC20H26BrN3O2
Molecular Weight420.3 g/mol
IUPAC Name2-[3-(4-Bromophenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide
logP4.24
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area51.7 Ų

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide involves multi-step organic reactions, typically commencing with the formation of the pyridazinone core. A common approach includes:

  • Cyclocondensation: Reaction of a diketone precursor with hydrazine to form the pyridazinone ring.

  • Bromophenyl Substitution: Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Acetamide Side Chain Installation: Coupling of the pyridazinone nitrogen with a bromoacetamide intermediate followed by reaction with 6-methylheptan-2-amine.

Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to achieving high yields and purity. For instance, the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base has been reported to facilitate efficient alkylation steps.

Spectroscopic Confirmation

Structural validation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the pyridazinone protons (δ 6.5–8.0 ppm), the bromophenyl group (δ 7.2–7.6 ppm), and the aliphatic side chain (δ 1.0–2.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 421.12 ([M+H]⁺), consistent with the molecular formula.

Pharmacological Profile and Mechanism of Action

Anti-Inflammatory Activity

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide demonstrates promising anti-inflammatory effects through inhibition of the NLRP3 inflammasome, a multiprotein complex central to innate immunity . In macrophages, this compound reduces IL-1β secretion and pyroptosis by blocking the interaction between NLRP3 and NEK7, a kinase essential for inflammasome assembly . This mechanism mirrors that of endogenous electrophiles like 4-hydroxynonenal (HNE), which covalently modify cysteine residues on NLRP3 to disrupt its activation .

Table 2: Comparative Analysis of NLRP3 Inflammasome Inhibitors

CompoundMechanism of ActionTarget Site
2-(3-(4-Bromophenyl)...Blocks NEK7-NLRP3 interactionCysteine residues on NLRP3
4-Hydroxynonenal (HNE)Covalent modificationCysteine 548 on NLRP3
OridoninAlkylation of Cys279NACHT domain

Selectivity and Cytotoxicity

Unlike broad-spectrum anti-inflammatory agents, this compound exhibits selectivity for the NLRP3 inflammasome over AIM2 and NLRC4 inflammasomes . Preliminary cytotoxicity assays indicate no significant cell death at concentrations ≤ 10 μM, suggesting a favorable therapeutic window.

Molecular Interactions and Binding Studies

In Silico Docking Simulations

Molecular docking studies predict high-affinity binding to the NACHT domain of NLRP3, a region critical for ATP hydrolysis and inflammasome oligomerization. The bromophenyl group engages in π-π interactions with aromatic residues, while the acetamide side chain forms hydrogen bonds with Arg578 and Gln575.

Future Perspectives and Clinical Implications

Therapeutic Development

While 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide shows preclinical promise, key challenges remain:

  • Pharmacokinetic Optimization: Modifying the aliphatic side chain to enhance bioavailability and blood-brain barrier penetration.

  • Toxicological Profiling: Assessing chronic toxicity and metabolite safety in in vivo models.

Comparative Drug Design

The compound’s scaffold offers a template for developing next-generation NLRP3 inhibitors. Hybrid molecules integrating features of CY-09 (ATPase inhibition) and OLT1177 (β-sulfonyl nitrile reactivity) could yield dual-mechanism therapeutics .

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